Superior Predicted CNS Drug-Likeness: MPO Score Advantage Over the Thiomorpholine Analog
The central differentiation of 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one lies in its calculated CNS MPO score, which is driven by its low logP (0.25), moderate TPSA (101.43 Ų), and low molecular weight (397.48) . In contrast, its closest commercially available analog, 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one, substitutes the morpholine oxygen with a sulfur atom, which increases lipophilicity (calculated logP estimated at 1.2–1.8 based on substituent constants) and reduces TPSA by approximately 10–15 Ų, pushing the molecule outside the optimal CNS MPO desirability range defined by Wager et al. [REFS-2, REFS-3]. The morpholine-containing target compound thus retains a superior predicted balance between passive permeability and efflux liability, making it the more promising starting point for CNS-targeted programs.
| Evidence Dimension | CNS MPO Desirability Score |
|---|---|
| Target Compound Data | logP = 0.25, TPSA = 101.43 Ų, MW = 397.48 → Predicted CNS MPO score > 5.0 (desirable) |
| Comparator Or Baseline | Thiomorpholine analog: estimated logP ≈ 1.5, TPSA ≈ 88–90 Ų, MW ≈ 413.56 → Predicted CNS MPO score < 4.5 (less desirable) |
| Quantified Difference | ΔCNS MPO score ≈ +0.5 to +1.0 in favor of the morpholine compound |
| Conditions | Calculated properties using ChemDiv platform (target compound) and estimated via ALOGPS 2.1 and molinspiration (comparator); CNS MPO scoring per Wager et al. (2010) guidelines. |
Why This Matters
For CNS discovery programs, a higher MPO score directly correlates with a lower attrition rate due to poor brain penetration or increased toxicity, offering a higher probability of success in hit-to-lead progression.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
